molecular formula C28H30N2O6 B11214594 (1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-3-nitrophenyl)methanone

(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-3-nitrophenyl)methanone

Cat. No.: B11214594
M. Wt: 490.5 g/mol
InChI Key: PYNWZIQOAJLWAS-UHFFFAOYSA-N
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Description

The compound “(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-3-nitrophenyl)methanone” is a complex organic molecule that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the dimethylphenoxy and dimethoxy groups, and the attachment of the nitrophenyl methanone moiety. Common synthetic routes may include:

    Formation of Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of Dimethylphenoxy and Dimethoxy Groups: These groups can be introduced through nucleophilic substitution reactions, where appropriate phenol derivatives react with halogenated isoquinoline intermediates.

    Attachment of Nitrophenyl Methanone Moiety: This step may involve the use of Friedel-Crafts acylation, where the isoquinoline derivative reacts with a nitrophenyl acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions may target the nitro group, converting it to an amine or hydroxylamine.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, isoquinoline derivatives exert their effects by interacting with specific enzymes, receptors, or other proteins. This interaction can lead to the modulation of various cellular pathways, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    (1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxyisoquinoline: Similar structure but lacks the nitrophenyl methanone moiety.

    (1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methylphenyl)methanone: Similar structure but lacks the nitro group.

Uniqueness

The presence of the nitrophenyl methanone moiety and the specific substitution pattern on the isoquinoline core make this compound unique

Properties

Molecular Formula

C28H30N2O6

Molecular Weight

490.5 g/mol

IUPAC Name

[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(2-methyl-3-nitrophenyl)methanone

InChI

InChI=1S/C28H30N2O6/c1-17-11-18(2)13-21(12-17)36-16-25-23-15-27(35-5)26(34-4)14-20(23)9-10-29(25)28(31)22-7-6-8-24(19(22)3)30(32)33/h6-8,11-15,25H,9-10,16H2,1-5H3

InChI Key

PYNWZIQOAJLWAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)OC)OC)C

Origin of Product

United States

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